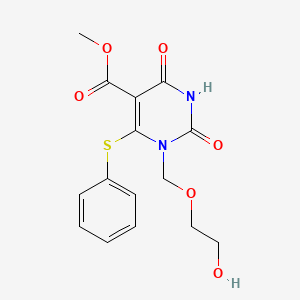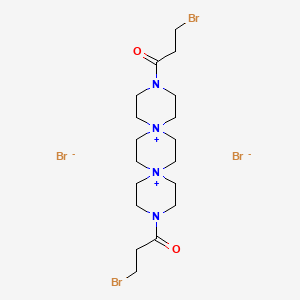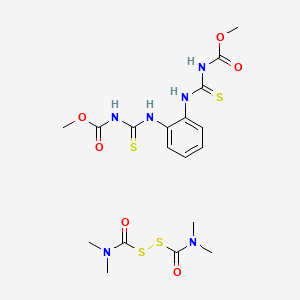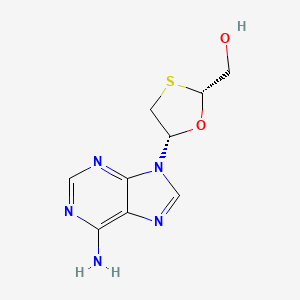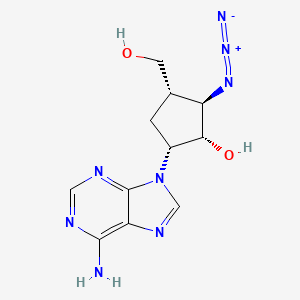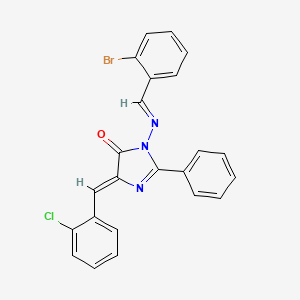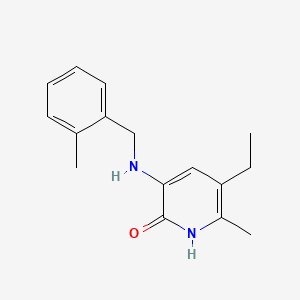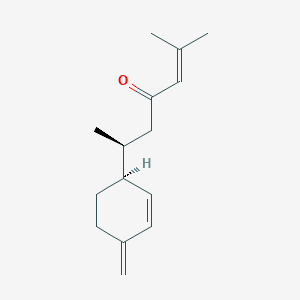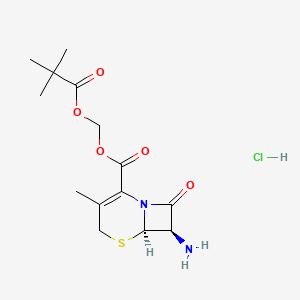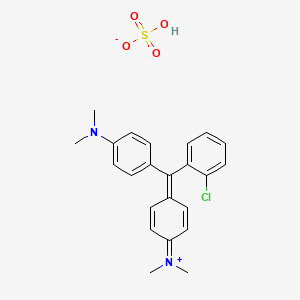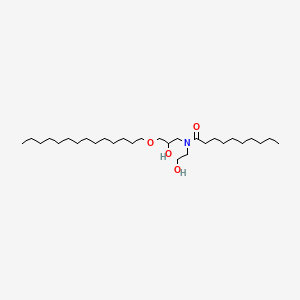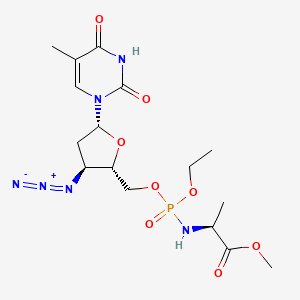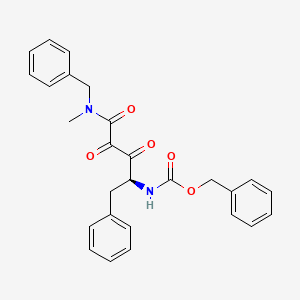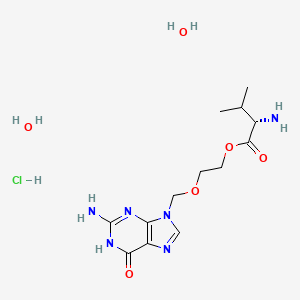
Valacyclovir hydrochloride dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valacyclovir hydrochloride dihydrate is an antiviral medication used primarily to treat infections caused by herpes viruses, including herpes simplex virus types 1 and 2, and varicella-zoster virus. It is the L-valine ester of acyclovir, which means it is a prodrug that is converted into acyclovir in the body. This conversion enhances the bioavailability of acyclovir, making this compound more effective in treating viral infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Valacyclovir hydrochloride dihydrate can be synthesized through several methods. One common method involves the deprotection of N-[(benzyloxy)carbonyl]-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester using palladium on carbon in the presence of methanol and hydrochloric acid . This process yields valacyclovir hydrochloride, which can then be crystallized to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound often involves crystallization from hydro-alcoholic solutions. The process includes dissolving valacyclovir hydrochloride in a mixture of ethanol and water, followed by controlled cooling to induce crystallization . This method ensures high purity and yield of the dihydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
Valacyclovir hydrochloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by permanganate, which has been studied extensively .
Common Reagents and Conditions
Oxidation: Permanganate (MnO4-) in alkaline conditions is commonly used for the oxidation of this compound.
Reduction: Palladium on carbon in the presence of methanol and hydrochloric acid is used for the reduction reactions.
Major Products
The oxidation of this compound by permanganate results in the formation of formylmethyl 2-amino-3-methylbutanoate and 2-amino-9-(hydroxymethyl)-1H-purin-6(9H)-one .
Applications De Recherche Scientifique
Valacyclovir hydrochloride dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their chemical properties.
Biology: Researchers use it to study the mechanisms of viral replication and inhibition.
Industry: The compound is used in the pharmaceutical industry for the production of antiviral medications.
Mécanisme D'action
Valacyclovir hydrochloride dihydrate is converted into acyclovir in the body. Acyclovir is then phosphorylated by viral thymidine kinase and subsequently by cellular enzymes to form acyclovir triphosphate. This triphosphate form competitively inhibits viral DNA polymerase, incorporates into the growing viral DNA chain, and terminates DNA synthesis . This mechanism effectively halts the replication of the virus.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: The parent compound of valacyclovir, used to treat similar viral infections but with lower bioavailability.
Famciclovir: Another antiviral medication used to treat herpes infections, which is converted into penciclovir in the body.
Ganciclovir: Used primarily to treat cytomegalovirus infections, with a different spectrum of activity compared to valacyclovir.
Uniqueness
Valacyclovir hydrochloride dihydrate stands out due to its higher bioavailability compared to acyclovir, making it more effective in oral administration . Its ability to be converted rapidly into acyclovir in the body allows for efficient and potent antiviral activity .
Propriétés
Numéro CAS |
502421-45-6 |
|---|---|
Formule moléculaire |
C13H25ClN6O6 |
Poids moléculaire |
396.83 g/mol |
Nom IUPAC |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;dihydrate;hydrochloride |
InChI |
InChI=1S/C13H20N6O4.ClH.2H2O/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;;;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H;2*1H2/t8-;;;/m0.../s1 |
Clé InChI |
QMVFKSCLPIIINF-CZDIJEQGSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.O.O.Cl |
SMILES canonique |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.O.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


